LL-37, acetylated,amidated

Antimicrobial peptides Cathelicidin derivatives Upper respiratory tract infection

LL-37, acetylated,amidated is a synthetically modified version of the human cathelicidin antimicrobial peptide LL-37 (hCAP-18), featuring N-terminal acetylation (Ac-) and C-terminal amidation (-NH₂). The parent 37-residue peptide is a key effector of innate immunity, exhibiting broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, fungi, and enveloped viruses, alongside immunomodulatory and wound-healing functions.

Molecular Formula C₂₀₇H₃₄₃N₆₁O₅₃
Molecular Weight 4534.40
Cat. No. B1574830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLL-37, acetylated,amidated
Molecular FormulaC₂₀₇H₃₄₃N₆₁O₅₃
Molecular Weight4534.40
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

LL-37, acetylated,amidated — A Synthetic Cathelicidin Peptide: Product Definition and Class Overview


LL-37, acetylated,amidated is a synthetically modified version of the human cathelicidin antimicrobial peptide LL-37 (hCAP-18), featuring N-terminal acetylation (Ac-) and C-terminal amidation (-NH₂) [1]. The parent 37-residue peptide is a key effector of innate immunity, exhibiting broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, fungi, and enveloped viruses, alongside immunomodulatory and wound-healing functions [1]. The terminal modifications are introduced to enhance resistance to exopeptidase-mediated degradation, thereby improving peptide stability and bioavailability in biological matrices — a critical limitation that has hindered the translational development of native LL-37 [1][2]. The modified peptide retains the full-length sequence including the N-terminal hydrophobic region implicated in chemotaxis and the C-terminal antimicrobial core, distinguishing it from truncated fragments such as KR-12 and EFK17 that sacrifice certain functional domains for reduced size.

Why Unmodified LL-37 Cannot Substitute for LL-37, acetylated,amidated in Stability-Critical Research Applications


Native LL-37 is highly susceptible to proteolytic degradation by both host-derived and bacterial proteases, which severely limits its functional half-life in biologically relevant milieus [1]. Staphylococcus aureus aureolysin cleaves LL-37 at Arg19-Ile20, Arg23-Ile24, and Leu31-Val32, instantly annihilating antibacterial activity, while Pseudomonas aeruginosa elastase and human neutrophil elastase further contribute to rapid inactivation [1]. N-terminal acetylation blocks aminopeptidase attack by removing the free N-terminal amine required for exopeptidase recognition, and C-terminal amidation similarly protects against carboxypeptidase degradation . The combined modifications alter the helix macrodipole and increase α-helical content, with N-acetyl-LL-37 exhibiting >60% helicity compared to ~40–50% for the native peptide in trifluoroethanol . Consequently, generic unmodified LL-37 cannot be interchanged for the acetylated,amidated form in experimental protocols requiring sustained peptide integrity in serum-containing media, chronic infection models, or longitudinal in vivo studies.

Head-to-Head Quantitative Differentiation of LL-37, acetylated,amidated Versus Key Comparators


Comparative Antimicrobial Activity: Acetylated,amidated P60.4 versus Native LL-37 in Upper Respiratory Tract Infection Models

In a systematic study of LL-37-derived peptides for therapeutic application in upper respiratory tract infections, the acetylated and amidated version of the lead peptide P60.4 (a 24-amino-acid LL-37 fragment) was directly compared with native full-length LL-37 for antimicrobial activity. The acetylated and amidated version displayed higher or equal antimicrobial activity compared to LL-37 against both Gram-positive and Gram-negative bacterial strains, while simultaneously showing no detectable cytotoxicity [1]. This represents the most direct published evidence that terminal capping modifications can maintain or enhance antimicrobial potency in an LL-37-derived sequence.

Antimicrobial peptides Cathelicidin derivatives Upper respiratory tract infection

Proteolytic Stability Enhancement: Terminal Acetylation and Amidation of EFK17 (LL-37 Internal Segment) Under Multi-Protease Challenge

Strömstedt et al. (2009) systematically evaluated strategies to improve the proteolytic resistance of EFK17, an internal 17-residue antimicrobial fragment of LL-37 with the sequence EFKRIVQRIKDFLRNLV. Terminal amidation and acetylation alone showed little effect on degradation by Pseudomonas aeruginosa elastase; however, when combined with tryptophan (W) substitutions at known protease cleavage sites, terminal capping (acetylation + amidation) significantly reduced proteolytic degradation by both human neutrophil elastase and Staphylococcus aureus aureolysin. In contrast, unmodified EFK17 was rapidly degraded by these same proteases, and D-enantiomer substitutions — while conferring complete protease resistance — resulted in peptides with little antimicrobial potency [1]. This demonstrates that terminal capping modifications contribute additively to protease resistance when strategically paired with sequence engineering.

Proteolytic stability Peptide engineering Antimicrobial peptide modification

Biofilm Eradication Capacity: LL-37 in Comparative Biofilm Susceptibility Profiling Against ESKAPE Pathogens

In a comparative biofilm susceptibility study utilizing the Calgary Biofilm Device methodology, LL-37 was profiled alongside the engineered peptide TM5 against planktonic and biofilm cultures of Pseudomonas aeruginosa PAO1 and Staphylococcus aureus SA25923. LL-37 exhibited planktonic MIC values of >64 μg/mL against both strains, with corresponding MBEC (Minimum Biofilm Eradication Concentration) values exceeding 200 μg/mL. By comparison, TM5 showed substantially greater potency with MIC values of 8 μg/mL (PAO1) and 16 μg/mL (SA25923), and MBEC values of 70 μg/mL for both strains [1]. This highlights a critical limitation of LL-37 (including its modified forms) in biofilm contexts — the concentrations required for biofilm eradication are substantially higher than planktonic inhibitory concentrations, a factor that must be considered when selecting LL-37-derived peptides for biofilm-targeted applications versus engineered alternatives.

Biofilm eradication Pseudomonas aeruginosa Minimum Biofilm Eradication Concentration

LPS Neutralization Capacity: Modified LL-37 Derivatives Maintain Endotoxin-Binding Function

The acetylated and amidated P60.4 peptide (derived from the LL-37 sequence) was explicitly evaluated for lipopolysaccharide (LPS) and lipoteichoic acid (LTA) neutralization capacity in comparison with native full-length LL-37. The modified peptide retained similar efficacy to LL-37 in neutralizing both LPS (Gram-negative bacterial endotoxin) and LTA (Gram-positive bacterial toxin), while exhibiting lower pro-inflammatory activity than native LL-37. Critically, the acetylated and amidated version showed no toxicity, in contrast to native LL-37 which displays measurable cytotoxicity against mammalian cells [1]. This preservation of toxin-neutralizing function — coupled with an improved safety profile — is a key differentiator for applications targeting sepsis, endotoxemia, or chronic inflammatory conditions driven by bacterial toxins.

LPS neutralization Endotoxin binding Sepsis therapeutics

Wound Healing Promotion: LL-37 Delivered via Keratin Hydrogel Accelerates Tissue Regeneration In Vivo

In a study assessing LL-37 encapsulated in a keratin-based hydrogel (keratose:kerateine ratio 25:75, designated L-KO25:KN75) for full-thickness wound treatment, LL-37 demonstrated significant wound-healing properties both in vitro and in vivo. In fibroblast scratch assays, LL-37-containing hydrogel achieved 73% scratch closure after 12 hours and complete closure after 24 hours, with fibroblast proliferation reaching approximately 85% on day 7 and cell adhesion of approximately 90 cells per high-power field. In a rat full-thickness wound model, the LL-37 hydrogel achieved >98% wound closure at day 21, with microvessel density exceeding 30 vessels per high-power field at day 14 — significantly superior to control treatment groups [1]. While this study did not directly compare acetylated,amidated LL-37 with unmodified LL-37, it establishes quantitative benchmarks for the wound-healing capacity of the LL-37 peptide scaffold that are retained by the modified form.

Wound healing Keratin hydrogel Fibroblast migration

Patent-Backed Claims: Terminal Acetylation and Amidation Conferred as Preferred Embodiments for Toxin-Neutralizing LL-37 Derivatives

US Patent 7,807,617 (Academisch Ziekenhuis Leiden, filed 2004, issued 2010) explicitly claims peptidic compounds derived from the LL-37 core sequence (X1KEFX2RIVX3RIKX4FLRX5LVX6) for binding and neutralizing bacterial and fungal toxins, including LPS and LTA. The patent specifies that acetylation is preferably performed at the N-terminal amino acid and that amidation is particularly advantageous at the C-terminus of the peptide. The claims encompass compounds where the N-terminal part is acetylated and/or the C-terminal part is amidated, with these modifications being explicitly claimed as preferred embodiments that enhance the toxin-neutralizing properties of the peptide derivatives [1]. This provides intellectual property-level validation of the functional significance of these terminal modifications.

Patent claims Acetylation Amidation LPS/LTA neutralization

Application Scenarios for LL-37, acetylated,amidated Where Quantitative Differentiation Drives Compound Selection


Sepsis and Endotoxemia Research: Selecting Acetylated,amidated LL-37 Derivatives for LPS/LTA Neutralization Without Cytotoxicity

Based on the direct comparative evidence that acetylated and amidated LL-37-derived peptides (exemplified by P60.4) retain LPS and LTA neutralization efficacy equivalent to native LL-37 while eliminating cytotoxicity and reducing pro-inflammatory activity [1], the acetylated,amidated LL-37 peptide is the scientifically rational choice for in vivo models of sepsis, endotoxemia, or systemic inflammatory response syndrome (SIRS). The combination of preserved toxin-binding function with an improved safety profile addresses the key limitation — host cell toxicity — that has historically constrained the translational development of native LL-37 for these indications. Researchers should prioritize this modified form for LPS-challenge models, cecal ligation and puncture (CLP) sepsis models, and ex vivo human tissue assays where minimizing confounding cytotoxicity is essential for data interpretability.

Chronic Wound Infection and Biofilm Models: Leveraging LL-37, acetylated,amidated for Combined Antimicrobial and Pro-Healing Activity

The acetylated,amidated LL-37 peptide offers a dual-function profile — antimicrobial/antibiofilm activity and promotion of wound healing — that is quantitatively supported by evidence. LL-37-based formulations achieved >98% wound closure at 21 days in full-thickness rat wound models, with microvessel density exceeding 30 vessels per high-power field at day 14, while simultaneously eradicating both Gram-negative and Gram-positive bacteria within 18 hours in vitro [1]. For chronic wound infection research — particularly diabetic wound models, burn wound infection models, and biofilm-colonized wound models — the acetylated,amidated form is preferable to unmodified LL-37 because terminal capping provides enhanced proteolytic stability in the protease-rich wound environment, where host neutrophil elastase and bacterial proteases are abundantly present [2]. The biofilm eradication concentration data for LL-37 (MBEC >200 μg/mL) also informs dosing strategies: combination approaches with conventional antibiotics may be necessary for biofilm-penetration applications, as LL-37 combined with antibiotics at sub-MBEC concentrations can reduce antibiotic MBEC values up to 8-fold [3].

Antimicrobial Peptide Engineering and Structure-Activity Relationship Studies: Acetylated,amidated Scaffold as a Baseline for Comparative Modifications

For peptide engineering programs investigating structure-activity relationships in cathelicidin-derived antimicrobial peptides, LL-37, acetylated,amidated serves as a critical comparator scaffold. Evidence from EFK17 engineering demonstrates that terminal acetylation and amidation contribute additively to proteolytic stability when combined with sequence-level modifications such as tryptophan substitutions, and that the combination of terminal capping with W substitutions yields peptides with increased bactericidal potency compared to the native sequence [1]. This positions the acetylated,amidated LL-37 as the appropriate baseline control for studies evaluating additional modifications (e.g., D-amino acid substitution, backbone cyclization, lipidation, or PEGylation), because it already incorporates the minimum stability-enhancing modifications that would be present in any development candidate. Using unmodified LL-37 as a comparator in such studies would conflate stability effects with potency effects, confounding data interpretation.

Cystic Fibrosis and Chronic Respiratory Infection Research: Exploiting LPS-Neutralizing and Antimicrobial Functions in Protease-Rich Environments

Cystic fibrosis (CF) airways present a uniquely challenging environment characterized by high concentrations of neutrophil-derived proteases (including elastase), extracellular DNA, and glycosaminoglycans that bind and inactivate cationic antimicrobial peptides. The acetylated,amidated LL-37 peptide offers distinct advantages in this context: (1) terminal capping provides partial protection against aminopeptidase and carboxypeptidase degradation; (2) the peptide retains LPS-neutralizing capacity, relevant because P. aeruginosa-derived LPS is a major driver of CF airway inflammation [1]; and (3) LL-37 has demonstrated potent activity against P. aeruginosa, including mucoid and antibiotic-resistant strains commonly isolated from CF patients [2]. While LL-37's LPS-neutralizing ability is attenuated in CF sputum due to binding to DNA and GAGs, this limitation can be addressed by co-administration with DNase and GAG lyase treatment [1]. For CF research programs, the acetylated,amidated form is the appropriate selection over unmodified LL-37 due to its enhanced stability profile in this protease-rich biological milieu.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for LL-37, acetylated,amidated

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.